molecular formula C10H11F3N2O B1490282 1-(4-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol CAS No. 2090612-00-1

1-(4-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol

Cat. No. B1490282
CAS RN: 2090612-00-1
M. Wt: 232.2 g/mol
InChI Key: CGCDKUVMXPXMKZ-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol, also known as 4-APTA, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water, ethanol, and other polar solvents. It has a molecular weight of 231.2 g/mol and a melting point of 137-140 °C. 4-APTA is a derivative of azetidin-3-ol, a heterocyclic compound containing a five-membered ring with two carbon atoms, one nitrogen atom, and two oxygen atoms.

Scientific Research Applications

Synthetic and Medicinal Chemistry Applications

  • Cyclic β-Amino Acids Synthesis : Cyclic β-amino acids have generated significant interest due to their biological relevance, particularly in drug research. Metathesis reactions, including ring-opening (ROM), ring-closing (RCM), and cross metathesis (CM), have been widely used for accessing alicyclic β-amino acids and densely functionalized derivatives. These methods offer selective and stereocontrolled routes, showcasing the importance of such synthetic strategies in developing molecular entities with potential therapeutic applications (Kiss et al., 2018).

  • Amino-1,2,4-triazoles in Fine Organic Synthesis : Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, used in producing pharmaceuticals, dyes, high-energy materials, and other applications. Their incorporation into various agricultural and medical products underlines the versatility of these compounds in synthetic chemistry and their potential for creating novel therapeutic agents (Nazarov et al., 2021).

  • Phosphorylated 1,3-Azoles Synthesis : Research on the synthesis of 4-phosphorylated derivatives of 1,3-azoles (e.g., imidazoles) and their chemical and biological properties highlights the use of these compounds in drug discovery. The chemical versatility and biological activity of these derivatives underscore the significance of such scaffolds in developing new therapeutic agents with various biological activities (Abdurakhmanova et al., 2018).

Therapeutic Investigations

  • Antioxidant and Anti-inflammatory Agents : Studies on compounds like chlorogenic acid (CGA) and 4-phenylbutyric acid (4-PBA) illustrate the ongoing interest in exploring bioactive molecules for their antioxidant, anti-inflammatory, and therapeutic roles. These investigations provide a template for studying 1-(4-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol and similar compounds for potential health benefits and therapeutic applications (Naveed et al., 2018); (Kolb et al., 2015).

properties

IUPAC Name

1-(4-aminophenyl)-3-(trifluoromethyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)9(16)5-15(6-9)8-3-1-7(14)2-4-8/h1-4,16H,5-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCDKUVMXPXMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=C(C=C2)N)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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